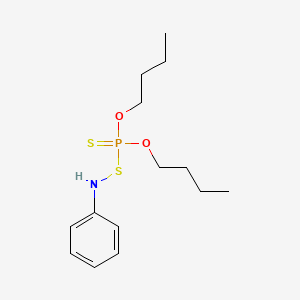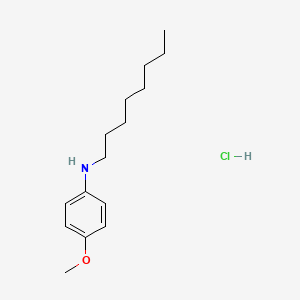
4-methoxy-N-octylaniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-octylaniline;hydrochloride is an organic compound with the molecular formula C15H25NO·HCl It is a derivative of aniline, where the aniline nitrogen is substituted with an octyl group and a methoxy group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-octylaniline;hydrochloride typically involves the alkylation of 4-methoxyaniline with an octyl halide under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or acetone. The reaction mixture is heated to reflux to facilitate the nucleophilic substitution reaction, resulting in the formation of 4-methoxy-N-octylaniline. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
4-methoxy-N-octylaniline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-N-octylaniline from nitro derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-methoxy-N-octylaniline;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-methoxy-N-octylaniline;hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and octyl groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
4-methoxyaniline: Lacks the octyl group, making it less lipophilic.
4-n-octylaniline: Lacks the methoxy group, affecting its reactivity and potential biological activity.
4-methoxy-N-isopropylaniline: Contains a shorter alkyl chain, influencing its physical and chemical properties.
Uniqueness
4-methoxy-N-octylaniline;hydrochloride is unique due to the presence of both the methoxy and octyl groups, which confer distinct physical, chemical, and biological properties
特性
CAS番号 |
66546-75-6 |
|---|---|
分子式 |
C15H26ClNO |
分子量 |
271.82 g/mol |
IUPAC名 |
4-methoxy-N-octylaniline;hydrochloride |
InChI |
InChI=1S/C15H25NO.ClH/c1-3-4-5-6-7-8-13-16-14-9-11-15(17-2)12-10-14;/h9-12,16H,3-8,13H2,1-2H3;1H |
InChIキー |
DFGAGCAJOQXSPW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC1=CC=C(C=C1)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


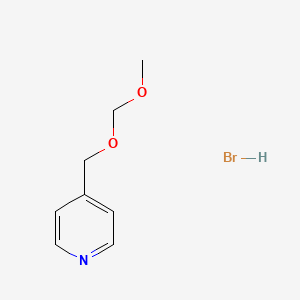

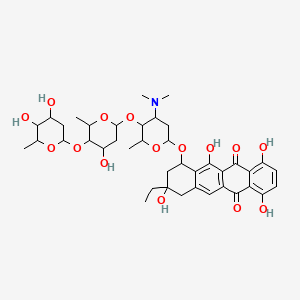
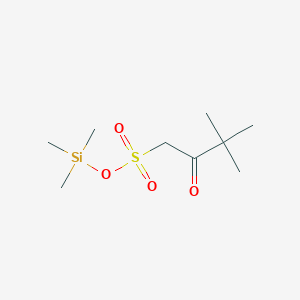

![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
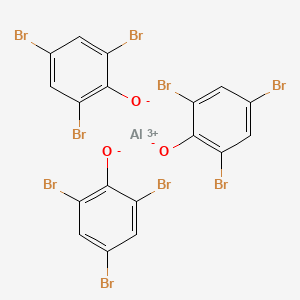
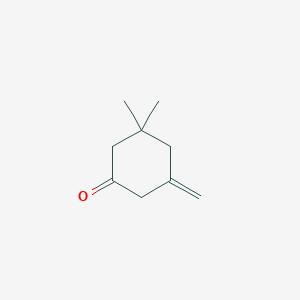
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
![Propane, 2-[(chloroethynyl)thio]-](/img/structure/B14466330.png)

